5-Pyrimidinesulfonic acid
Description
5-Pyrimidinesulfonic acid is a heterocyclic sulfonic acid derivative featuring a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with a sulfonic acid group (-SO₃H) at the 5-position. This compound and its derivatives are pivotal intermediates in medicinal chemistry, agrochemical synthesis, and materials science due to their electron-deficient aromatic system, which facilitates nucleophilic substitution reactions . Key derivatives include 4,6-diamino-2-methylthio-5-pyrimidinesulfonic acid and 2,4-diamino-6-hydroxy-5-pyrimidinesulfonic acid, which exhibit varied reactivity based on substituents (Table 1) .
Properties
Molecular Formula |
C4H4N2O3S |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-10(8,9)4-1-5-3-6-2-4/h1-3H,(H,7,8,9) |
InChI Key |
BPISOVWGCFROPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonic acid typically involves the sulfonation of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and reaction time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product.
Chemical Reactions Analysis
2.1. Acid-Base Chemistry
Pyridine sulfonic acids exhibit strong acidity due to the electron-withdrawing sulfonic acid group. For example:
-
3-Pyridinesulfonic acid has a pKa of ~2.3 (estimated from analogous structures) .
-
Pyridinium salts (e.g., pyridinium chlorochromate) are stable and used in organic synthesis .
2.2. Substitution Reactions
-
Nucleophilic substitution : The sulfonic acid group can act as a leaving group. For instance, 2-Pyridinesulfonic acid undergoes substitution reactions with amines or thiols.
-
Amide reactivity : Pyridine carboxamides (e.g., sulfobetaines) participate in ring-opening reactions with 1,3-propanesultone, influenced by intramolecular hydrogen bonding .
Supramolecular Interactions
Pyridyl salts of sulfonates (e.g., 5-sulfosalicylic acid pyridinium salts) exhibit synthon preferences validated by DFT studies:
-
Sulfonate-pyridinium interactions dominate over carboxylate-pyridinium or hydroxyl-pyridinium interactions .
-
Hydrogen bonding : Intramolecular hydrogen bonds between sulfonate and amide groups stabilize intermediates in reactions like sultone ring opening .
Gas-Phase Reactions
Pyridine participates in clustering reactions with ions (e.g., Ag⁺) and radicals, with thermodynamic data available for reaction enthalpies and entropies .
Limitations and Recommendations
-
No data on pyrimidine sulfonic acids : The search results do not cover pyrimidine derivatives.
-
Potential typographical error : If the intended compound is 5-Pyridinesulfonic acid , similar reaction pathways to 3-Pyridinesulfonic acid may apply, with positional effects influencing reactivity.
-
Experimental validation : Synthesis and reactivity studies for pyrimidine sulfonic acids would require targeted literature searches or experimental work.
For authoritative information on 5-Pyrimidinesulfonic acid , further research into pyrimidine chemistry or direct experimental investigation is recommended.
Scientific Research Applications
5-Pyrimidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Sulfonic Acids
Pyridine sulfonic acids, such as 5-nitropyridine-2-sulfonic acid and 5-methylpyridine-3-sulfonic acid , share structural similarities with 5-pyrimidinesulfonic acid but differ in ring nitrogen count and electronic properties.
- Reactivity: The pyridine ring (one nitrogen atom) is less electron-deficient than pyrimidine (two nitrogen atoms), leading to slower nucleophilic substitution. For example, 5-nitropyridine-2-sulfonic acid undergoes sulfonic acid group substitution with methanol to yield 2-methoxy-5-nitropyridine in 57% yield, whereas pyrimidine derivatives often require harsher conditions due to higher electron withdrawal .
- Synthetic Utility : Pyridine sulfonic acids are precursors for pharmaceuticals (e.g., ranitidine analogs) , while pyrimidine derivatives are more common in antimetabolites and antiviral agents .
Table 1: Key Properties of Sulfonic Acid Derivatives
*Estimated values based on analogous compounds.
Functional Analogs: Sulfonamides and Other Heterocycles
- Sulfonamides: Derivatives like 2-aminopyrimidine-5-sulfonamide (CAS 99171-23-0) replace the sulfonic acid group with sulfonamide (-SO₂NH₂), enhancing bioavailability for antibacterial applications. The sulfonamide group reduces acidity (pKa ~ -3.0) compared to sulfonic acids, improving membrane permeability .
- Fused-Ring Systems: Pyrimido[4,5-d]pyrimidines (e.g., 4-amino-5-(aminomethyl)pyrimidines) demonstrate higher stereoselectivity in cyclocondensation reactions compared to this compound derivatives, attributed to additional ring strain and nitrogen coordination .
Q & A
Q. How can researchers systematically evaluate conflicting data in publications on this compound’s stability?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies using tools like RevMan to identify outliers.
- Contextual Factors : Compare storage conditions (e.g., exposure to light, temperature fluctuations) across studies.
- Replication : Attempt to reproduce key experiments under documented conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
